4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-phenyl-4-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate product with 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]aniline.
Substitution: Formation of halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]aniline
- 4-methoxybenzamide
- 2-phenyl-4-methylthiazole
Uniqueness
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is unique due to the combination of its methoxy group, thiazole ring, and benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
4-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, commonly referred to as MTEB, is a synthetic compound characterized by its unique structural components, including a methoxy group, a thiazole ring, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C20H20N2O2S
- Molecular Weight : 352.45 g/mol
- Structural Features : The presence of the thiazole ring is significant as it is known for various biological activities, including anti-inflammatory and anticancer properties.
Enzyme Inhibition
MTEB has been investigated for its inhibitory effects on specific protein kinases. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that MTEB exhibits moderate inhibitory effects against certain protein kinases involved in cellular processes. Such activity suggests its potential as a lead compound for targeted therapies in cancer treatment.
Anticancer Activity
The thiazole derivatives are well-documented for their anticancer properties. MTEB's structure allows it to inhibit enzymes critical for tumor growth. Research indicates that compounds with thiazole rings can inhibit enzymes such as USP7 and PDE-4, contributing to their anti-prostate cancer activity.
Structure-Activity Relationship (SAR)
The structural components of MTEB play a crucial role in its biological activity. The methoxy group enhances lipophilicity, which may improve bioavailability and efficacy. The methyl substitution on the phenyl ring has also been shown to influence the compound's potency against cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Similar thiazole ring | Anti-cancer | Different methyl substitution pattern affects activity |
N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Contains piperidine | Anti-inflammatory | Enhanced solubility due to piperidine |
5-Hydroxy-2-methylthiazole derivatives | Hydroxy group instead of methoxy | Antioxidant | Hydroxy group may enhance reactivity |
The uniqueness of MTEB lies in its specific combination of functional groups that provide distinct pharmacological properties not fully replicated in similar compounds.
In Vitro Studies
In vitro studies have shown that MTEB demonstrates significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation, making it a promising candidate for further development in cancer therapies .
Pharmacokinetics
Pharmacokinetic studies suggest that MTEB exhibits favorable absorption and distribution characteristics when administered orally. This profile is critical for its potential application as an oral therapeutic agent in clinical settings .
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)16-6-4-3-5-7-16)12-13-21-19(23)15-8-10-17(24-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOASBBRHNVANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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